1-(Diphenylmethyl)-3-(2,6-dimethylpiperidinyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Diphenylmethyl)-3-(2,6-dimethylpiperidinyl)azetidine, also known as DPA, is a chemical compound that has been studied extensively in the field of neuroscience. This compound has been found to have potential applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In
Mechanism Of Action
1-(Diphenylmethyl)-3-(2,6-dimethylpiperidinyl)azetidine acts as a selective antagonist of the sigma-1 receptor, which is a protein that is involved in various cellular processes, including neurotransmitter release and calcium signaling. By blocking the sigma-1 receptor, 1-(Diphenylmethyl)-3-(2,6-dimethylpiperidinyl)azetidine can modulate the activity of various neurotransmitter systems, leading to its therapeutic effects.
Biochemical And Physiological Effects
1-(Diphenylmethyl)-3-(2,6-dimethylpiperidinyl)azetidine has been found to have various biochemical and physiological effects in animal models. These effects include the modulation of neurotransmitter release, the reduction of oxidative stress, and the improvement of mitochondrial function. Additionally, 1-(Diphenylmethyl)-3-(2,6-dimethylpiperidinyl)azetidine has been found to increase the expression of various neurotrophic factors, which are proteins that promote the growth and survival of neurons.
Advantages And Limitations For Lab Experiments
One advantage of using 1-(Diphenylmethyl)-3-(2,6-dimethylpiperidinyl)azetidine in lab experiments is its selectivity for the sigma-1 receptor, which allows for the specific modulation of this receptor without affecting other receptor systems. However, the synthesis method for 1-(Diphenylmethyl)-3-(2,6-dimethylpiperidinyl)azetidine is challenging, and the compound is relatively unstable, making it difficult to work with in lab experiments.
Future Directions
There are several future directions for research on 1-(Diphenylmethyl)-3-(2,6-dimethylpiperidinyl)azetidine. One area of focus is the development of more efficient synthesis methods for 1-(Diphenylmethyl)-3-(2,6-dimethylpiperidinyl)azetidine, which would make it more accessible for research purposes. Additionally, further studies are needed to explore the potential therapeutic applications of 1-(Diphenylmethyl)-3-(2,6-dimethylpiperidinyl)azetidine in various neurological disorders, including depression, anxiety, and addiction. Finally, research is needed to better understand the molecular mechanisms underlying the effects of 1-(Diphenylmethyl)-3-(2,6-dimethylpiperidinyl)azetidine on the sigma-1 receptor and other cellular processes.
Scientific Research Applications
1-(Diphenylmethyl)-3-(2,6-dimethylpiperidinyl)azetidine has been extensively studied in the field of neuroscience due to its potential therapeutic applications. Research has shown that 1-(Diphenylmethyl)-3-(2,6-dimethylpiperidinyl)azetidine can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Additionally, 1-(Diphenylmethyl)-3-(2,6-dimethylpiperidinyl)azetidine has been found to have antipsychotic effects in animal models of schizophrenia.
properties
CAS RN |
178312-55-5 |
---|---|
Product Name |
1-(Diphenylmethyl)-3-(2,6-dimethylpiperidinyl)azetidine |
Molecular Formula |
C23H30N2 |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
1-(1-benzhydrylazetidin-3-yl)-2,6-dimethylpiperidine |
InChI |
InChI=1S/C23H30N2/c1-18-10-9-11-19(2)25(18)22-16-24(17-22)23(20-12-5-3-6-13-20)21-14-7-4-8-15-21/h3-8,12-15,18-19,22-23H,9-11,16-17H2,1-2H3 |
InChI Key |
YSDYOQPAFHYREM-UHFFFAOYSA-N |
SMILES |
CC1CCCC(N1C2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4)C |
Canonical SMILES |
CC1CCCC(N1C2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4)C |
synonyms |
1-(DIPHENYLMETHYL)-3-(2,6-DIMETHYLPIPERIDINYL)AZETIDINE |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.